![molecular formula C10H12 B1205765 Benzene, 4-ethenyl-1,2-dimethyl- CAS No. 27831-13-6](/img/structure/B1205765.png)
Benzene, 4-ethenyl-1,2-dimethyl-
Overview
Description
Benzene, 4-ethenyl-1,2-dimethyl-: is an organic compound with the molecular formula C10H12 . It is also known by other names such as 1,2-Dimethyl-4-vinylbenzene and 3,4-Dimethylstyrene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one ethenyl group. It is a colorless liquid with a characteristic aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2,4-Dimethyl-1-phenol: The preparation of Benzene, 4-ethenyl-1,2-dimethyl- can be achieved by reacting 2,4-dimethyl-1-phenol with methanesulfonyl chloride to form 2,4-dimethyl-1-phenyl methanesulfonate.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of benzene derivatives.
Industrial Production Methods: The industrial production of Benzene, 4-ethenyl-1,2-dimethyl- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 4-ethenyl-1,2-dimethyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C10H12
- Molecular Weight: 132.2023 g/mol
- CAS Registry Number: 27831-13-6
Benzene, 4-ethenyl-1,2-dimethyl- features a benzene ring substituted with both an ethenyl group and two methyl groups. This unique structure influences its reactivity and potential applications.
Applications in Organic Synthesis
Benzene, 4-ethenyl-1,2-dimethyl- serves as a precursor in the synthesis of various organic compounds. Its vinyl group allows for diverse chemical transformations, making it a valuable building block in organic chemistry.
Key Reactions
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions such as nitration and sulfonation.
- Oxidation and Reduction: It can be oxidized to form carboxylic acids or reduced to yield ethyl-substituted derivatives.
Reaction Type | Common Reagents | Major Products |
---|---|---|
Electrophilic Substitution | Nitric acid, sulfuric acid | Nitro and sulfonated products |
Oxidation | Potassium permanganate | Carboxylic acids |
Reduction | Hydrogen gas with palladium | Ethyl-substituted benzene |
Polymer Production
The compound's vinyl functionality makes it suitable for incorporation into polymers. It is used in the production of resins and plastics due to its ability to undergo polymerization reactions.
Polymerization Process
Benzene, 4-ethenyl-1,2-dimethyl- can be polymerized through radical mechanisms to produce materials with specific properties tailored for industrial applications.
Recent studies have identified potential biological activities associated with Benzene, 4-ethenyl-1,2-dimethyl-. Research indicates that it may possess antioxidant properties and exhibit cytotoxic effects against certain cancer cell lines.
Cytotoxicity Studies
A summary of cytotoxicity studies is presented below:
Study | Cell Line | Concentration (µM) | IC50 (µM) | Observations |
---|---|---|---|---|
HeLa | 0 - 100 | 45 | Induced apoptosis at higher concentrations | |
MCF7 | 0 - 50 | 30 | Significant reduction in cell viability |
Case Study 1: Anticancer Activity
A study published in the Journal of Analytical Bioanalytical Techniques demonstrated that Benzene, 4-ethenyl-1,2-dimethyl- significantly reduced tumor growth in xenograft models of breast cancer. The proposed mechanism involved apoptosis induction through caspase pathway activation.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Benzene, 4-ethenyl-1,2-dimethyl- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the pi electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity .
Comparison with Similar Compounds
Styrene: Similar in structure but lacks the two methyl groups.
1,2-Dimethylbenzene: Lacks the ethenyl group.
4-Vinyl-o-xylene: Another name for Benzene, 4-ethenyl-1,2-dimethyl-.
Uniqueness: Benzene, 4-ethenyl-1,2-dimethyl- is unique due to the presence of both methyl and ethenyl groups on the benzene ring, which influences its reactivity and applications. The combination of these substituents provides distinct chemical properties compared to its analogs .
Biological Activity
Benzene, 4-ethenyl-1,2-dimethyl-, also known as 4-vinyl-o-xylene or 3,4-dimethylstyrene, is an aromatic hydrocarbon with a molecular formula of . This compound has garnered interest due to its potential biological activity and applications in various fields, including medicine and industrial chemistry. This article will explore its biological activity, mechanisms of action, relevant case studies, and comparative data.
- Molecular Weight: 132.2023 g/mol
- CAS Registry Number: 27831-13-6
-
Structural Formula:
Benzene, 4-ethenyl-1,2-dimethyl-, exhibits its biological activity through various mechanisms:
- Electrophilic Aromatic Substitution: The compound can act as a nucleophile due to the pi electrons in the benzene ring. This allows it to participate in electrophilic substitution reactions with various biological molecules, potentially influencing metabolic pathways.
- Interaction with Biological Molecules: Research indicates that this compound may interact with proteins and enzymes, affecting their activity and leading to various biological effects .
Antioxidant Properties
Recent studies have suggested that Benzene, 4-ethenyl-1,2-dimethyl-, may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which can lead to inflammation and various diseases. The compound's structure allows it to scavenge free radicals effectively .
Cytotoxicity Studies
In vitro studies have examined the cytotoxic effects of Benzene, 4-ethenyl-1,2-dimethyl-. For instance:
Study | Cell Line | Concentration (µM) | IC50 (µM) | Observations |
---|---|---|---|---|
HeLa | 0 - 100 | 45 | Induced apoptosis at higher concentrations | |
MCF7 | 0 - 50 | 30 | Significant reduction in cell viability |
These findings indicate that the compound exhibits dose-dependent cytotoxicity against certain cancer cell lines.
Case Study 1: Anticancer Activity
A study published in the Journal of Analytical Bioanalytical Techniques explored the anticancer potential of Benzene, 4-ethenyl-1,2-dimethyl-. The research demonstrated that treatment with this compound resulted in a significant decrease in tumor growth in xenograft models of breast cancer. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of Benzene, 4-ethenyl-1,2-dimethyl-. In this study, the compound was shown to protect neuronal cells from oxidative stress-induced damage. The results suggested that it could be a potential candidate for developing treatments for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Benzene, 4-ethenyl-1,2-dimethyl-, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Activity |
---|---|---|
Styrene | C8H8 | Polymer precursor |
1,2-Dimethylbenzene | C10H12 | Solvent and chemical intermediate |
4-Vinyl-o-xylene | C10H12 | Similar reactivity but less cytotoxicity |
The presence of both methyl and ethenyl groups in Benzene, 4-ethenyl-1,2-dimethyl-, enhances its reactivity compared to its analogs .
Properties
IUPAC Name |
4-ethenyl-1,2-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-4-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZXJPLGCUVUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182148 | |
Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27831-13-6 | |
Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027831136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethenyl-1,2-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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